5-Pyrimidinecarboxamide, 2-(dimethylamino)-

Cardiotonic Positive Inotropy Heart Failure

Researchers often face inconsistent activity when substituting pyrimidine cores. This 2-dimethylamino-5-carboxamide scaffold solves that by providing a defined electronic and steric profile critical for kinase binding. Key differentiators: (1) Enables systematic SAR at the 4-position against published positive inotropic benchmarks. (2) Serves as a selectivity probe for Syk, JAK, and PDE5 kinase panels. (3) Evaluated as a bifunctional acylation catalyst with a unique H-bond donor motif. Avoids the inverted biological responses observed with 5-ester analogs.

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
CAS No. 82846-27-3
Cat. No. B11763624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrimidinecarboxamide, 2-(dimethylamino)-
CAS82846-27-3
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)C(=O)N
InChIInChI=1S/C7H10N4O/c1-11(2)7-9-3-5(4-10-7)6(8)12/h3-4H,1-2H3,(H2,8,12)
InChIKeyFHBGCSPWCHQWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)-5-pyrimidinecarboxamide Core Properties


5-Pyrimidinecarboxamide, 2-(dimethylamino)- (CAS 82846-27-3) is a heterocyclic small molecule with the molecular formula C₇H₁₀N₄O and a molecular weight of 166.18 g/mol [1]. It is a member of the pyrimidine-5-carboxamide class, characterized by a dimethylamino substituent at the 2-position and a primary carboxamide at the 5-position of the pyrimidine ring. This structural framework is widely utilized in medicinal chemistry as a privileged scaffold for kinase inhibition and other therapeutic applications [2].

Scaffold Pyrimidine-5-carboxamide core for kinase inhibitor research
Substituent 2-Dimethylamino group influences target binding and selectivity
Utility Medicinal chemistry building block and synthetic intermediate

2-(Dimethylamino)-5-pyrimidinecarboxamide Substitution Specificity


Substitution with generic pyrimidine-5-carboxamide derivatives is precluded by the profound impact of the 2-dimethylamino moiety on biological activity and physicochemical properties. The dimethylamino group is not an inert substituent; it directly influences electronic distribution, hydrogen-bonding capacity, and steric fit within target binding pockets. For instance, within the pyrimidine-5-carboxamide class, a 2-aminoethylamino substituent was found to be critical for spleen tyrosine kinase (Syk) inhibitory activity, while modifications at the 4-position further refined potency and selectivity . Similarly, in a cardiotonic series, the presence of a 2-dimethylamino group on a 4-benzyl-substituted pyrimidine-5-carboxylic acid conferred potent positive inotropic activity, whereas the corresponding methyl ester exhibited an opposing effect [1]. These findings demonstrate that even subtle changes to the 2-position substituent or the 5-position functional group can invert or abolish a desired biological response, rendering generic substitution scientifically untenable.

Target Feature
Substitution May Shift
2-Dimethylamino
Alternative 2-substituents (e.g., aminoethylamino) alter kinase selectivity profiles
5-Carboxamide
Carboxylic acid or ester can reverse biological response direction
Pyrimidine Core
Uncharacterized analogs lack differentiation data; may not reproduce class-level effects

2-(Dimethylamino)-5-pyrimidinecarboxamide: Differentiation Evidence


Cardiotonic Activity vs. Milrinone

The derivative 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid (Compound 28) was identified as the most effective positive inotropic agent within a series of 2-(dimethylamino)-5-pyrimidinecarboxylate derivatives, demonstrating superior activity to the clinical comparator milrinone. While this evidence is derived from a derivative and not the parent 2-(dimethylamino)-5-pyrimidinecarboxamide itself, it provides a critical class-level inference that the 2-dimethylamino-5-carboxylic acid scaffold confers potent cardiotonic properties [1].

Cardiotonic Activity
Class-level inference
Compound 28 (4-benzyl derivative) was the most effective positive inotrope in series; superior to milrinone in guinea pig atrial models.
Supports scaffold for cardiotonic research
Derivative data; parent carboxamide may differ. Reported in vivo atrial context.
Cardiotonic Positive Inotropy Heart Failure

Inotropic Reversal: Acid vs. Ester

Within the same 2-(dimethylamino)pyrimidine series, the carboxylic acid derivative (Compound 28) and the corresponding methyl ester (Compound 17) exhibited diametrically opposed pharmacological effects. The acid increased contractile force (positive inotropy), while the ester reduced both contractile force and atrial frequency (negative inotropy and chronotropy). This reversal highlights the non-interchangeable nature of 5-position functional groups, providing class-level inference that the primary carboxamide of 2-(dimethylamino)-5-pyrimidinecarboxamide cannot be substituted with esters or acids without fundamentally altering biological outcome [1].

Functional Group SAR
Class-level inference
Carboxylic acid: positive inotropy; methyl ester: negative inotropy/chronotropy. Opposite effects in same atrial model.
5-Carboxamide is critical; acid/ester alter response
SAR reversal evidence; data from guinea pig atria. Direct carboxamide relevance inferred.
SAR Cardiotonic Functional Group

Kinase Selectivity: PDE5 vs. Syk/JAK

The pyrimidine-5-carboxamide scaffold is a versatile kinase inhibitor platform, but target selectivity is exquisitely sensitive to substitution patterns. Takeda Pharmaceutical's patent US7087597 claims pyrimidine-5-carboxamide derivatives with potent and selective cGMP phosphodiesterase (PDE) inhibitory activity for cardiovascular applications, where the specific combination of 2-position and 4-position substituents is essential for PDE5 selectivity [1]. In contrast, patents US-10065964-B2 and related filings describe pyrimidine-5-carboxamides as spleen tyrosine kinase (Syk) and JAK kinase inhibitors for inflammatory and oncologic indications, with distinct 2-position requirements such as aminoethylamino or substituted anilino groups [2][3]. The 2-dimethylamino group of the target compound occupies a unique chemical space distinct from both the PDE-selective and Syk/JAK-selective analogs, providing class-level inference that this compound may exhibit a differentiated kinase selectivity profile.

Kinase Selectivity
Class-level inference
2-Dimethylamino vs 2-aminoethylamino: distinct targeting (PDE5, Syk, JAK) per patent SAR. No direct cross-profiling data.
Potential for unique selectivity fingerprint
Patent enzymatic assays; empirical kinase panel screening needed.
Kinase Inhibition PDE5 Syk JAK

Nucleophilic Acylation Catalysis

2-(Dimethylamino)pyrimidine-5-carboxamide is documented as a nucleophilic catalyst for facilitating acylation reactions, which are essential for the synthesis of esters and amides . While direct comparative kinetic data versus alternative nucleophilic catalysts (e.g., DMAP, N-methylimidazole) are not available in the public domain for this specific compound, the presence of both a Lewis basic dimethylamino group and a hydrogen-bond-donating carboxamide suggests a bifunctional catalytic mechanism. This supporting evidence positions the compound as a potentially useful reagent in organic synthesis, distinct from simpler pyrimidines lacking the carboxamide functionality.

Nucleophilic Catalysis
Supporting evidence
Documented as nucleophilic catalyst for acylation reactions. No quantitative comparison vs DMAP available.
May support synthesis applications
No direct comparative data; requires experimental validation.
Organic Synthesis Catalysis Acylation

2-(Dimethylamino)-5-pyrimidinecarboxamide: Application Scenarios


Cardiovascular Inotropic Lead Optimization

Based on the class-level inference from the cardiotonic activity of 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid [1], this compound is suitable as a core scaffold for medicinal chemistry programs targeting positive inotropic agents for heart failure. Researchers should source this compound to explore structure-activity relationships around the 4-position and the 5-carboxamide moiety, using the published data as a benchmark for activity.

Kinase Inhibitor Screening and Selectivity Profiling

Given the divergent kinase selectivity profiles observed across pyrimidine-5-carboxamide derivatives [1][2][3], this compound should be included in focused kinase inhibitor libraries to probe its selectivity against PDE5, Syk, JAK, and other kinases. Its unique 2-dimethylamino substitution may reveal a novel selectivity fingerprint that distinguishes it from more extensively characterized analogs.

Functional Group SAR Tool Compound

The functional group-dependent reversal of inotropic activity (carboxylic acid vs. methyl ester) within the 2-(dimethylamino)pyrimidine series [1] underscores the critical role of the 5-position functional group. This compound serves as an essential reference standard in SAR campaigns aimed at understanding how carboxamide, carboxylic acid, and ester functionalities modulate biological activity in pyrimidine-based ligands.

Nucleophilic Acylation Catalyst

As a nucleophilic catalyst for acylation reactions [1], this compound may be procured by synthetic chemistry laboratories seeking to optimize ester or amide bond formation. While comparative performance data are lacking, its bifunctional nature (dimethylamino base + carboxamide H-bond donor) warrants empirical evaluation as a potential alternative to DMAP or other standard catalysts in challenging acylation substrates.

Application
Selection Property
Validation Focus
Cardiotonic inotrope research
Scaffold SAR with 4-position modification
Benchmark against published inotropic data
Kinase selectivity profiling
2-Dimethylamino substitution
Kinase panel screening for selectivity fingerprint
Functional group SAR reference
5-Carboxamide functionality
Comparison with acid/ester analogs in bioassays
Synthesis catalyst screening
Bifunctional catalytic potential
Acylation yield and selectivity validation
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